REACTION_CXSMILES
|
Br[CH:2]1[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.[N-:15]=[N+:16]=[N-:17].[Na+]>CC(C)=O.O>[N:15]([CH:2]1[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2)=[N+:16]=[N-:17] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1C2=CC=CC=C2C=2C=CC=CC12
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Name
|
|
Quantity
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7 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acetone was removed by concentration under reduced pressure
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Type
|
EXTRACTION
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Details
|
The resulting aqueous mixture was extracted with CH2Cl2 (2×15 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4(s)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting solid residue was purified by silica gel flash chromatography
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Type
|
WASH
|
Details
|
eluting with hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.57 mmol | |
AMOUNT: MASS | 0.74 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |